molecular formula C5H10ClF2N B1404833 (2S)-2-(difluoromethyl)pyrrolidine hydrochloride CAS No. 1423015-69-3

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride

Cat. No. B1404833
M. Wt: 157.59 g/mol
InChI Key: RDIHQUJWAQSJNK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride, commonly referred to as DFMPH, is a synthetic compound used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two stereoisomers, or mirror images of the same molecule, that differ in their physical and chemical properties. It is a white crystalline powder that is soluble in water and has an empirical formula of C5H10ClF2N. DFMPH has been studied extensively in both organic and inorganic chemistry and has a number of potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Antibiotic Applications

  • Synthesis of Enantiomerically Pure Pyrrolidines : The hydrochlorides of both enantiomers of the antibiotic anisomycin were prepared using a process that involves the conversion of compounds into enantiomerically pure pyrrolidin-3-ones. This process included the use of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride (Kaden, Brockmann, & Reissig, 2005).

Medicinal Chemistry and Organocatalysis

  • Fluoropyrrolidines in Medicinal Drugs : Fluoropyrrolidines, including derivatives of (2S)-2-(difluoromethyl)pyrrolidine, are utilized in medicinal drugs and as organocatalysts. Their synthesis often involves multistep processes from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Structural Analysis in Catalyst Design

  • Molecular Structures for Catalyst Scaffolds : The molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, related to (2S)-2-(difluoromethyl)pyrrolidine, have been reported. These structures are significant for the design of new catalyst scaffolds (Bauer & Strohmann, 2017).

Applications in Organic Synthesis

  • Fluorohymenidin Synthesis : In the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid, derivatives of (2S)-2-(difluoromethyl)pyrrolidine were used. This demonstrates its role in the creation of complex organic compounds (Troegel & Lindel, 2012).

Role in Asymmetric Synthesis

  • Enantioselective Intramolecular Aldol Reactions : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, a compound related to (2S)-2-(difluoromethyl)pyrrolidine, was used as an effective organocatalyst in asymmetric intramolecular aldol reactions, showcasing its utility in creating enantiomerically diverse compounds (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).

Pharmaceutical Research

  • Influenza Neuraminidase Inhibitors : Derivatives of (2S)-2-(difluoromethyl)pyrrolidine have been used in the design and synthesis of potent inhibitors of influenza neuraminidase, highlighting its potential in antiviral drug development (Wang et al., 2001).

properties

IUPAC Name

(2S)-2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
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(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
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(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 5
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride

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